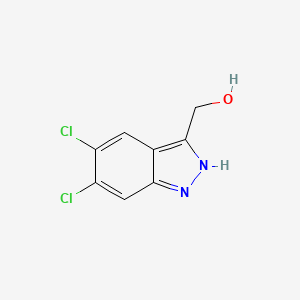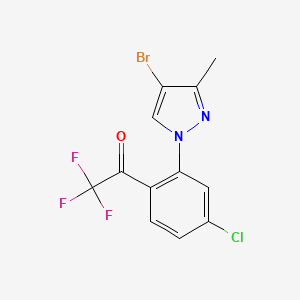
1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, a chlorophenyl group, and a trifluoroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Bromination and Methylation: The pyrazole ring is then brominated and methylated using bromine and methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with Chlorophenyl Group: The brominated and methylated pyrazole is coupled with a chlorophenyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Introduction of Trifluoroethanone Moiety: Finally, the trifluoroethanone group is introduced through nucleophilic substitution reactions using trifluoroacetic anhydride or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The trifluoroethanone moiety plays a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-1,3-thiazole
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N’-[(Z)-(3,5-dichloro-2-nitrophenyl)methylene]propanehydrazide
Comparison: 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and enhanced reactivity in certain chemical reactions. Its trifluoroethanone moiety also contributes to its potential as a pharmacophore in drug design, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H7BrClF3N2O |
|---|---|
Poids moléculaire |
367.55 g/mol |
Nom IUPAC |
1-[2-(4-bromo-3-methylpyrazol-1-yl)-4-chlorophenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H7BrClF3N2O/c1-6-9(13)5-19(18-6)10-4-7(14)2-3-8(10)11(20)12(15,16)17/h2-5H,1H3 |
Clé InChI |
QGUYMUVXHXKIRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1Br)C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


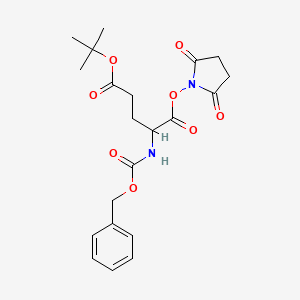
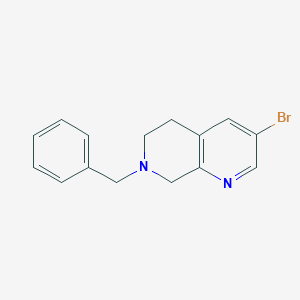
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
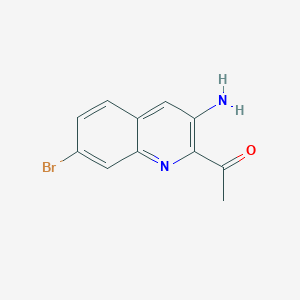
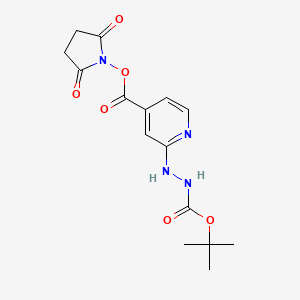
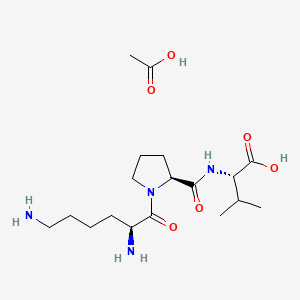

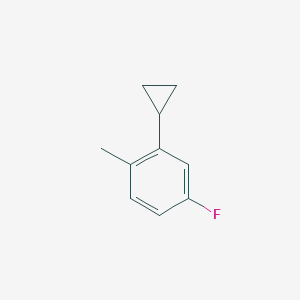
![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
